
Antibacterial peptide BMAP-27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial peptide BMAP-27 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
BMAP-27 exhibits significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves disrupting bacterial cell membranes, leading to rapid bactericidal effects.
Key Findings:
- Efficacy Against Pathogens: Research indicates that BMAP-27 effectively inhibits the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Streptococcus uberis at concentrations ranging from 1 to 7.5 µM .
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values for BMAP-27 against various bacterial strains, demonstrating its potency in clinical settings. For example, in a study involving S. mutans, the MIC was determined to be 1.8 μg/mL .
Anti-Biofilm Properties
BMAP-27 shows promising anti-biofilm activity, which is crucial in combating infections associated with biofilm formation on medical devices and tissues.
Research Insights:
- A study demonstrated that BMAP-27-Melittin conjugates exhibited significant anti-biofilm effects against S. mutans, with Biofilm Eradication Concentration (BEC) values reaching 3.8 μg/mL .
- The ability to disrupt biofilms makes BMAP-27 a potential candidate for preventing chronic infections and improving treatment outcomes in patients with biofilm-associated diseases.
Cancer Therapeutics
Recent investigations have explored the potential of BMAP-27 in cancer treatment, particularly due to its cytotoxic effects on cancer cells.
Case Studies:
- A study highlighted that BMAP-27 reduced proliferation and induced apoptosis in colon cancer cells, suggesting its dual role as an antimicrobial and anticancer agent .
- The peptide's ability to selectively target cancer cells while exhibiting moderate cytotoxicity towards normal cells presents a promising avenue for developing novel anticancer therapies .
Drug Delivery Systems
BMAP-27 has been integrated into nanoparticle systems to enhance drug delivery efficacy and specificity.
Innovative Approaches:
- The conjugation of BMAP-27 with nanoparticles has been shown to improve the stability and bioavailability of therapeutic agents, allowing for targeted delivery to infected or cancerous tissues .
- This approach not only enhances the antimicrobial properties but also minimizes potential side effects associated with conventional drug therapies.
Structural Insights and Mechanism of Action
Understanding the structural characteristics of BMAP-27 is essential for optimizing its applications.
Structural Analysis:
- BMAP-27 is characterized by an amphipathic α-helical structure that facilitates its interaction with lipid membranes, leading to membrane permeabilization and cell lysis .
- Molecular dynamics simulations have provided insights into how BMAP-27 interacts with different membrane types, revealing its potential for selective targeting based on membrane composition .
Data Summary Table
特性
生物活性 |
Antibacterial, Antifungal |
---|---|
配列 |
GRFKRFRKKFKKLFKKLSPVIPLLHLG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。